
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine, also known as TFP, is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the pyridine family and has a molecular formula of C17H15F3NO2.
作用機序
The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine involves its ability to bind to specific enzymes and inhibit their activity. For example, 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to an increase in its concentration at the synapse. This results in enhanced cholinergic neurotransmission, which has been implicated in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been shown to have several biochemical and physiological effects, including inhibition of enzyme activity, modulation of neurotransmitter levels, and anti-inflammatory and anticancer properties. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may also have off-target effects, which can complicate the interpretation of results. Additionally, the use of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may be limited by its solubility and stability, which can affect its bioavailability and potency.
将来の方向性
There are several future directions for the study of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine in scientific research. One potential area of investigation is the development of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine-based drugs for the treatment of Alzheimer's disease and other neurological disorders. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine may also have applications in the development of new anti-inflammatory and anticancer drugs. Further studies are needed to fully understand the biochemical and physiological effects of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine and its potential therapeutic applications.
合成法
The synthesis of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine involves a multi-step process that starts with the reaction between 2-methoxyphenol and allyl bromide to form 4-allyl-2-methoxyphenol. This intermediate is then reacted with 2-chloro-5-trifluoromethylpyridine to form 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine. The synthesis of 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been optimized to produce high yields and purity.
科学的研究の応用
2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2-(4-allyl-2-methoxyphenoxy)-5-(trifluoromethyl)pyridine has also been studied for its potential anti-inflammatory and anticancer properties.
特性
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-3-4-11-5-7-13(14(9-11)21-2)22-15-8-6-12(10-20-15)16(17,18)19/h3,5-10H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPEPBETPREFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-4-prop-2-enylphenoxy)-5-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-4-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-butenoic acid](/img/structure/B5706043.png)
![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)

![3-allyl-2-(isopropylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5706051.png)
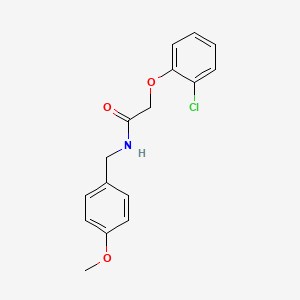
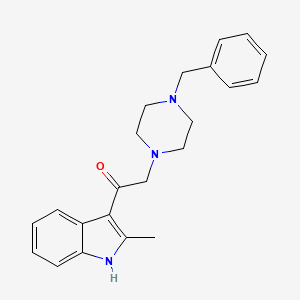
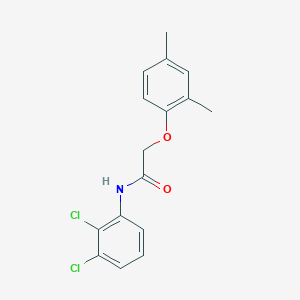
![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)

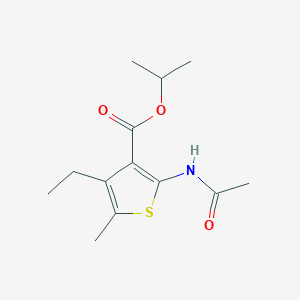
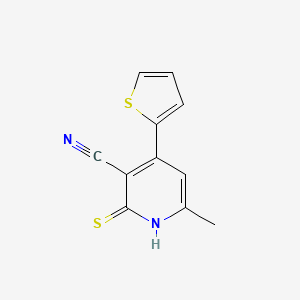
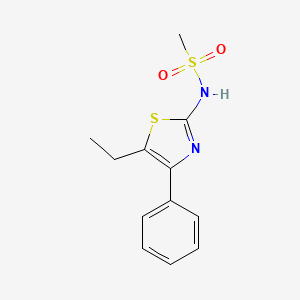
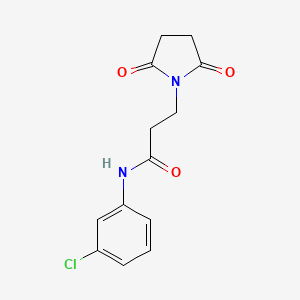
![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)